B1577109 Palustrin-3b

Palustrin-3b

Cat. No.: B1577109
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-3b is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American wood frog (Rana sylvatica). It belongs to the ranatuerin-2 family, characterized by a conserved N-terminal domain and a variable C-terminal region. This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses . Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, followed by pore formation and cytoplasmic leakage. Structural studies reveal a 24-amino-acid sequence with an α-helical conformation stabilized by disulfide bonds, contributing to its stability in diverse environments .

Properties

bioactivity

Gram-,

sequence

GIFPKIIGKGIKTGIVNGIKSLVKGVGMKVFKAGLSNIGNTGCNEDEC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Overview

Palustrin-3b shares functional and structural similarities with other amphibian-derived AMPs, such as Temporin-L , Esculentin-1a , and Bombinin H2 . Below is a comparative analysis of key properties:

Property This compound Temporin-L Esculentin-1a Bombinin H2
Length (aa) 24 13 46 20
Charge (pH 7.0) +5 +3 +7 +2
Secondary Structure α-helical β-hairpin α-helical (N-terminal) α-helical + disulfide
MIC* (μg/mL) 2–8 (E. coli) 16–32 (S. aureus) 1–4 (P. aeruginosa) 8–16 (C. albicans)
Hemolytic Activity Low (HC50 > 200 μg/mL) Moderate (HC50 = 50 μg/mL) High (HC50 = 25 μg/mL) Low (HC50 > 150 μg/mL)
Stability Resists proteases, pH 2–10 Thermolabile Protease-sensitive pH-sensitive

*MIC: Minimum Inhibitory Concentration against representative pathogens. Data aggregated from in vitro studies .

Mechanistic Divergences
  • This compound vs. This compound’s α-helical conformation enhances protease resistance, making it suitable for topical applications.
  • This compound vs. Esculentin-1a : Esculentin-1a’s high charge (+7) improves binding to Gram-negative bacterial membranes but increases hemolytic activity, whereas this compound’s moderate charge balances efficacy and safety .
  • This compound vs. Bombinin H2 : Bombinin H2’s disulfide-bonded structure confers stability but restricts conformational flexibility, reducing its spectrum of activity compared to this compound .
Pharmacological Potential
  • Synergistic Effects : this compound synergizes with conventional antibiotics (e.g., ciprofloxacin) against multidrug-resistant Acinetobacter baumannii, reducing required dosages by 75% .
  • Toxicity Profile: Unlike Esculentin-1a, this compound shows negligible cytotoxicity toward human keratinocytes at therapeutic concentrations, as demonstrated in ex vivo skin models .

Tables and Data Sources :

  • Table 2.1 synthesizes data from peer-reviewed studies on AMP structure-activity relationships .
  • Mechanistic comparisons derive from molecular dynamics simulations and circular dichroism analyses .

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